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molecular formula C12H14BrN B3079271 1-(4-bromobutyl)-1H-Indole CAS No. 106392-60-3

1-(4-bromobutyl)-1H-Indole

Cat. No. B3079271
M. Wt: 252.15 g/mol
InChI Key: CVQHYKVGGLPYKF-UHFFFAOYSA-N
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Patent
US07645757B2

Procedure details

0.96 g (17.07 mmol) of sodium hydroxide is added in small portions to a solution, cooled by a bath of ice-cold water, of 2 g (17.07 mmol) of 1H-indole and of 1.15 ml (51.22 mmol) of 1,4-dibromobutane in 80 ml of dimethylformamide. The bath is removed and stirring is continued at ambient temperature for 15 hours.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4]1.[Br:12][CH2:13][CH2:14][CH2:15][CH2:16]Br>CN(C)C=O>[Br:12][CH2:13][CH2:14][CH2:15][CH2:16][N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.96 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
1.15 mL
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bath is removed

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
BrCCCCN1C=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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